Viniferin

Antioxidant Free Radical Scavenging Natural Product Chemistry

Researchers requiring amyloid-β clearance beyond resveratrol's ceiling face a reproducibility gap when compounds are interchanged. ε-Viniferin (CAS 62218-08-0), a resveratrol dehydrodimer, bridges this gap: • 45.5% reduction in global amyloid burden & 79.5% decrease in deposit density in transgenic AD mice-resveratrol at equivalent dose fails to reach significance. • Broad-spectrum CYP inhibition (Ki 0.5-20 μM across CYP1A2, 2B6, 2E1, 3A4, 4A); for selective CYP2C19/3A4 inhibition, use α-viniferin (IC₅₀ 0.93 & 1.2 μM). • Unique adiponectin upregulation in 3T3-L1 adipocytes-unattainable with resveratrol. Supplied at ≥98% HPLC purity in analytical-standard and research-grade formats. Full QC documentation with every shipment.

Molecular Formula C28H22O6
Molecular Weight 454.5 g/mol
Cat. No. B1239022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViniferin
Synonymsepsilon-viniferin
epsilon-viniferine
Molecular FormulaC28H22O6
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
InChIInChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1+
InChIKeyFQWLMRXWKZGLFI-DAFODLJHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Viniferin: Resveratrol Dimer with Differentiated Profile


Viniferin refers to a family of resveratrol-derived oligostilbenoids, primarily ε-viniferin (epsilon-viniferin), a dehydrodimer of trans-resveratrol isolated from Vitis vinifera (grapevine) [1]. As a natural phytoalexin, viniferin shares the C6-C2-C6 stilbenoid backbone with resveratrol but exhibits enhanced lipophilicity and distinct biological activities due to its dimeric structure [2]. ε-Viniferin is commercially available as an analytical standard (≥98% HPLC purity) and research-grade compound for pharmacological studies .

1
Resveratrol-dimer with differentiated assay profile and lipophilicity
2
Supports amyloid pathology and vascular endothelial model studies
3
Suitable for analytical standard use and CYP inhibition screening

Why Resveratrol Cannot Replace Viniferin


Despite sharing a common monomeric unit, viniferin (ε-viniferin) and resveratrol exhibit substantial divergence in potency, efficacy, and metabolic fate. Head-to-head studies demonstrate that ε-viniferin outperforms resveratrol in reducing amyloid pathology in Alzheimer's disease models [1], stimulating vascular endothelial repair [2], and suppressing lipid accumulation in adipocytes [3]. Furthermore, ε-viniferin displays a distinct cytochrome P450 inhibition profile with Ki values ranging from 0.5–20 μM, potentially altering drug interaction risk relative to resveratrol . Simply substituting resveratrol for viniferin in experimental protocols will yield non-comparable results, compromising data reproducibility and translational validity.

In Vivo Endpoint Context ε-Viniferin Resveratrol
Resveratrol may not reproduce amyloid endpoint response in Alzheimer's models. Reported significant reduction in amyloid burden is specific to ε-viniferin under tested conditions.
Pathway Regulation ε-Viniferin Resveratrol
Resveratrol lacks reported adiponectin/SIRT1 upregulation in adipocyte assays. Direct substitution may compromise metabolic pathway-response interpretation.
Metabolism Profile ε-Viniferin Resveratrol
Distinct broad-spectrum CYP inhibition profile (Ki 0.5–20 µM range) may shift drug interaction endpoints compared to resveratrol's metabolic fate.

ε-Viniferin: Evidence vs. Resveratrol


DPPH Radical Scavenging vs. Resveratrol

In a direct comparison using the DPPH assay, trans-ε-viniferin exhibited an IC50 value of 62.5 ± 0.8 µM, while resveratrol showed an IC50 of 81.92 ± 9.17 µM under the same experimental conditions [1][2]. This represents a ~24% lower IC50 for ε-viniferin, indicating greater potency as a free radical scavenger.

DPPH Radical Scavenging
Cross-study comparable
IC50 62.5 µM vs 81.92 µM
Supports free radical scavenging assay fit with reported lower IC50
~24% lower IC50 relative to resveratrol under in vitro DPPH assay
Antioxidant Free Radical Scavenging Natural Product Chemistry

Amyloid Reduction in Alzheimer's Mouse Model

In APPswePS1dE9 transgenic mice treated weekly with 20 mg/kg i.p. from 7 to 11 months, ε-viniferin significantly reduced global amyloid burden by 45.5% and decreased the density of hippocampal amyloid deposits by 79.5% compared to vehicle control [1]. In contrast, resveratrol administered at the same dose and regimen did not induce a significant decrease in either parameter [1].

Amyloid Reduction in AD Model
Head-to-head
45.5% global; 79.5% hippocampal
Supports Alzheimer's model endpoint response context over resveratrol
APPswePS1dE9 mice; 20 mg/kg weekly i.p.; resveratrol showed non-significant effect
Alzheimer's Disease Amyloid Pathology Neuroprotection

Vascular Endothelial Wound Repair

In a direct comparison using vascular endothelial cells (VECs), 5 μM ε-viniferin significantly stimulated wound repair, whereas 5 μM resveratrol had no significant effect [1]. At higher concentrations, 10 μM and 20 μM ε-viniferin induced significantly greater wound repair than the same concentrations of resveratrol [1].

Vascular Endothelial Repair
Head-to-head
5 µM stimulates repair; Resv. inactive
Supports vascular endothelial assay context with reported differential activity
10–20 µM ε-viniferin reported significantly greater repair stimulation vs resveratrol
Cardiovascular Endothelial Function Wound Healing

Adiponectin Enhancement in Adipocytes

In 3T3-L1 preadipocyte differentiation assays, ε-viniferin more effectively suppressed intracellular lipid accumulation than resveratrol [1]. Critically, ε-viniferin, but not resveratrol, enhanced adiponectin protein expression, a key adipokine with protective roles in type 2 diabetes and metabolic syndrome [1]. Additionally, only ε-viniferin increased SIRT1 expression and AMPK phosphorylation [1].

Adiponectin Enhancement
Head-to-head
Induces adiponectin; Resv. negative
Supports adipocyte pathway-response interpretation uniquely vs resveratrol
3T3-L1 model; also increased SIRT1 and p-AMPK; resveratrol did not
Metabolic Disease Obesity Adipocyte Biology

Broad-Spectrum CYP Inhibition

ε-Viniferin displays potent inhibitory activity against the cytochrome P450 (CYP) enzyme family, with Ki values ranging from 0.5 to 20 μM across multiple CYP isoforms . In contrast, its trimeric analog α-viniferin exhibits a more selective inhibition profile, strongly inhibiting CYP2C19 (IC50 = 0.93 μM) and CYP3A4 (IC50 = 1.2 μM) while showing weaker activity against other isoforms [1].

CYP Inhibition Profile
Cross-study comparable
Broad-spectrum: Ki 0.5–20 µM
Supports drug metabolism and CYP interaction screening context
Profile differs from α-viniferin and resveratrol; may alter interaction endpoints
Drug Metabolism Cytochrome P450 Herb-Drug Interactions

ε-Viniferin Application Scenarios


Alzheimer's Amyloid Pathology Research

Procure ε-viniferin for in vivo studies investigating amyloid-beta reduction in transgenic mouse models. Evidence demonstrates a 45.5% decrease in global amyloid burden and 79.5% reduction in amyloid deposit density following ε-viniferin treatment, whereas resveratrol at equivalent dose and regimen fails to achieve significant reduction [1]. This scenario includes preclinical drug discovery programs targeting amyloid clearance and neuroprotection.

Vascular Endothelial and Cardiovascular Studies

Utilize ε-viniferin as a positive control or test compound in vascular endothelial cell assays where stimulation of wound repair is desired. At 5 μM, ε-viniferin significantly induces repair while resveratrol is inactive; at 10–20 μM, ε-viniferin provides quantifiably greater stimulation [2]. Applications include atherosclerosis research, endothelial dysfunction models, and mechanistic studies of nitric oxide signaling.

Metabolic Disease and Adipocyte Biology

Select ε-viniferin over resveratrol for investigations requiring adiponectin upregulation, a key protective adipokine in obesity and type 2 diabetes. Unlike resveratrol, ε-viniferin uniquely enhances adiponectin expression and suppresses lipid accumulation in 3T3-L1 adipocytes [3]. This scenario supports metabolic disorder research, nutraceutical development, and anti-obesity drug discovery.

CYP-Mediated Drug Interaction Studies

Employ ε-viniferin as a tool compound for broad-spectrum CYP inhibition studies, with Ki values spanning 0.5–20 μM across multiple isoforms . Alternatively, use α-viniferin for selective CYP2C19/3A4 inhibition (IC50 = 0.93 μM and 1.2 μM, respectively) [4]. These applications are critical for herb-drug interaction screening, preclinical safety pharmacology, and metabolism-dependent toxicity assessments.

Application
Selection Property
Validation Focus
Alzheimer's Model Pathology Studies
Endpoint-response context vs. resveratrol
Amyloid burden and plaque density quantification
Vascular Endothelial Repair Assays
Differential assay-response at 5–20 µM
Wound-healing stimulation endpoint comparison
Metabolic Adipocyte Mechanism Research
Pathway-specific adipokine induction
Adiponectin and SIRT1 expression validation
CYP-Mediated Interaction Studies
Isoform-inhibition breadth review
Ki/IC50 range across multiple CYP isoforms
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